![molecular formula C6H7NO B13048278 (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-5-azatricyclo[31101,3]heptan-6-one is a unique bicyclic compound characterized by its rigid structure and nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
化学反応の分析
Types of Reactions
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high strength and thermal stability.
作用機序
The mechanism of action of (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds have a similar nitrogen-containing ring structure and are used in various applications, including pharmaceuticals and materials science.
1,2,4-Triazoles: These compounds also contain a nitrogen ring and are known for their biological activity, including antifungal and anticancer properties.
Triazolothiadiazines: These compounds combine triazole and thiadiazine rings and are studied for their potential therapeutic applications.
Uniqueness
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one is unique due to its rigid bicyclic structure, which imparts specific chemical and physical properties. This rigidity can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable scaffold for drug design and materials development.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC名 |
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one |
InChI |
InChI=1S/C6H7NO/c8-5-6-1-4(6)2-7(5)3-6/h4H,1-3H2/t4-,6-/m1/s1 |
InChIキー |
AQSQLILNEZCIOI-INEUFUBQSA-N |
異性体SMILES |
C1[C@H]2[C@]13CN(C2)C3=O |
正規SMILES |
C1C2C13CN(C2)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
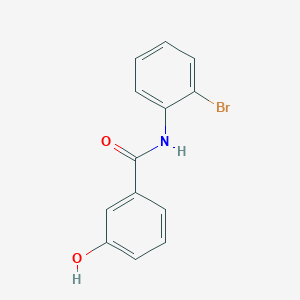
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
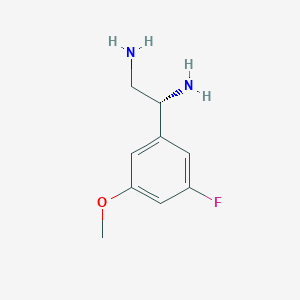
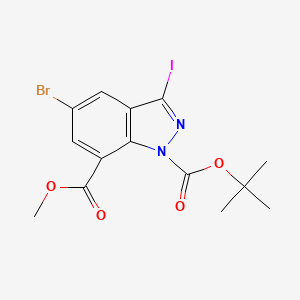
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13048235.png)
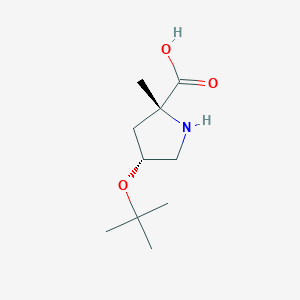
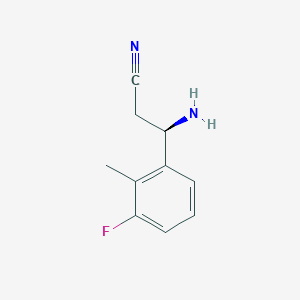
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)
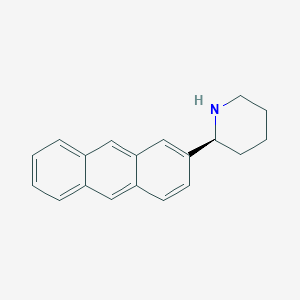
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)

